molecular formula C9H18ClNO B6201055 rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans CAS No. 2694057-54-8

rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans

Numéro de catalogue: B6201055
Numéro CAS: 2694057-54-8
Poids moléculaire: 191.7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans (Rac-MOCPA-HCl) is a cyclic amino acid derivative with a chiral center at the 2-position. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Rac-MOCPA-HCl has been used in a variety of scientific research applications, including in vivo studies of mGluR5-mediated signaling, in vitro studies of glutamate-induced calcium mobilization, and structure-activity relationship (SAR) studies of mGluR5 ligands.

Applications De Recherche Scientifique

Rac-MOCPA-HCl has been used in a variety of scientific research applications. It has been used in in vivo studies of rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans-mediated signaling, in vitro studies of glutamate-induced calcium mobilization, and structure-activity relationship (SAR) studies of this compound ligands. In addition, Rac-MOCPA-HCl has been used in studies of the effects of this compound activation on synaptic plasticity, neuroprotection, and behavior.

Mécanisme D'action

Rac-MOCPA-HCl is a potent agonist of the metabotropic glutamate receptor subtype 5 (rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans). Upon binding to the receptor, Rac-MOCPA-HCl activates G-protein-coupled signaling pathways, which leads to the activation of second messenger systems, such as cyclic AMP and calcium. These second messenger systems are responsible for the physiological and biochemical effects of Rac-MOCPA-HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-MOCPA-HCl are mediated by the activation of G-protein-coupled signaling pathways. These pathways lead to the activation of second messenger systems, such as cyclic AMP and calcium, which are responsible for the downstream effects of Rac-MOCPA-HCl. These effects include the modulation of synaptic plasticity, neuroprotection, and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-MOCPA-HCl has several advantages for lab experiments. It is a potent agonist of rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans, which makes it a useful tool for studying the effects of this compound activation on synaptic plasticity, neuroprotection, and behavior. In addition, Rac-MOCPA-HCl is relatively easy to synthesize and is relatively stable in solution.
However, there are some limitations to using Rac-MOCPA-HCl in lab experiments. For example, it is not suitable for in vivo studies due to its limited solubility in aqueous solutions. In addition, the effects of Rac-MOCPA-HCl may vary depending on the experimental conditions, such as the concentration and duration of exposure.

Orientations Futures

There are several potential future directions for the use of Rac-MOCPA-HCl in scientific research. For example, it could be used to study the effects of rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans activation on cognitive and motor functions in animal models. In addition, Rac-MOCPA-HCl could be used in combination with other this compound agonists to explore the effects of synergistic activation of this compound. Furthermore, Rac-MOCPA-HCl could be used to study the effects of this compound activation on the development and progression of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, Rac-MOCPA-HCl could be used to explore the potential therapeutic applications of this compound agonists in the treatment of neurological disorders.

Méthodes De Synthèse

Rac-MOCPA-HCl can be synthesized using a two-step procedure. The first step involves the reaction of 4-methyloxan-4-yl chloride with rac-2-amino-1-cyclopropanol hydrochloride in the presence of triethylamine. The second step involves the reaction of the resulting rac-2-amino-1-cyclopropyl-4-methyloxan-4-yl hydrochloride with hydrochloric acid.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans involves the reaction of a cyclopropane compound with an amine in the presence of a reducing agent to form the desired product. The reaction is carried out under acidic conditions to protonate the amine and form the hydrochloride salt of the product.", "Starting Materials": [ "4-methyloxan-4-ol", "cyclopropane", "amine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyloxan-4-ol is reacted with a strong acid, such as sulfuric acid, to form the corresponding mesylate or tosylate ester.", "Step 2: The mesylate or tosylate ester is then reacted with cyclopropane in the presence of a base, such as sodium hydride, to form the cyclopropane compound.", "Step 3: The cyclopropane compound is then reacted with an amine, such as cyclohexylamine, in the presence of a reducing agent, such as sodium borohydride, to form the desired product.", "Step 4: The product is then protonated with hydrochloric acid to form the hydrochloride salt of the product." ] }

2694057-54-8

Formule moléculaire

C9H18ClNO

Poids moléculaire

191.7

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.